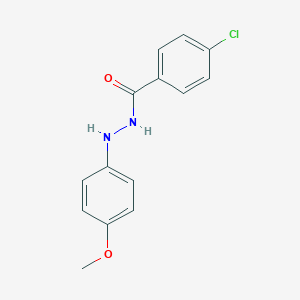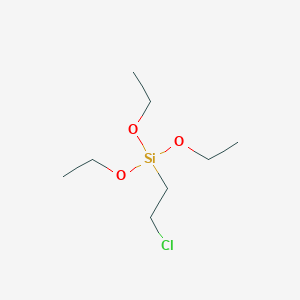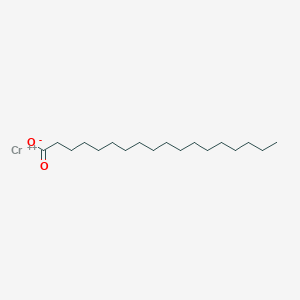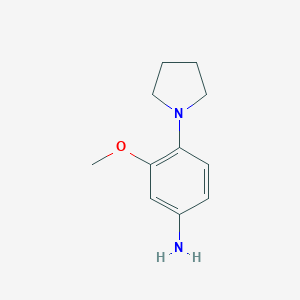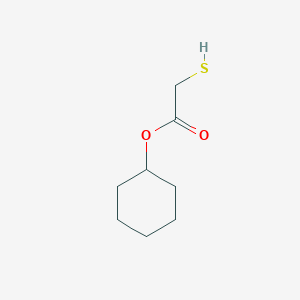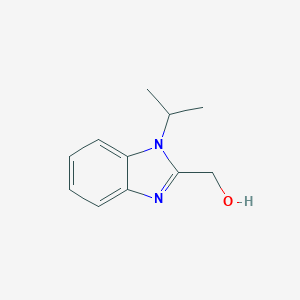![molecular formula C8H4F6O5S2 B091897 2,4-Bis[(trifluoromethyl)sulfonyl]phenol CAS No. 15183-81-0](/img/structure/B91897.png)
2,4-Bis[(trifluoromethyl)sulfonyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis[(trifluoromethyl)sulfonyl]phenol is a chemical compound with the molecular formula C8H4F6O5S2 and a molecular weight of 358.235 g/mol . This compound is characterized by the presence of two trifluoromethylsulfonyl groups attached to a phenol ring, making it a highly fluorinated and sulfonated aromatic compound. It is primarily used in research settings and has various applications in chemistry and materials science.
Aplicaciones Científicas De Investigación
2,4-Bis[(trifluoromethyl)sulfonyl]phenol has several applications in scientific research, including:
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Biology and Medicine:
Mecanismo De Acción
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
As a chemical used in proteomics research
Biochemical Pathways
Given its use in proteomics research
Result of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis[(trifluoromethyl)sulfonyl]phenol typically involves the introduction of trifluoromethylsulfonyl groups to a phenol ring. One common method involves the reaction of phenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective substitution at the 2 and 4 positions of the phenol ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Bis[(trifluoromethyl)sulfonyl]phenol undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the trifluoromethylsulfonyl groups.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can oxidize the phenolic group.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the phenolic group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethylsulfonyl groups .
Comparación Con Compuestos Similares
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains trifluoromethylsulfonyl groups and is used in similar applications, such as organic synthesis and materials science.
Trifluoromethanesulfonic Acid: Another related compound, known for its strong acidity and use as a catalyst in various chemical reactions.
Uniqueness: 2,4-Bis[(trifluoromethyl)sulfonyl]phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high fluorine content and strong electron-withdrawing effects .
Propiedades
IUPAC Name |
2,4-bis(trifluoromethylsulfonyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O5S2/c9-7(10,11)20(16,17)4-1-2-5(15)6(3-4)21(18,19)8(12,13)14/h1-3,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVSVWPYINMRPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496810 |
Source


|
| Record name | 2,4-Bis(trifluoromethanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15183-81-0 |
Source


|
| Record name | 2,4-Bis(trifluoromethanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
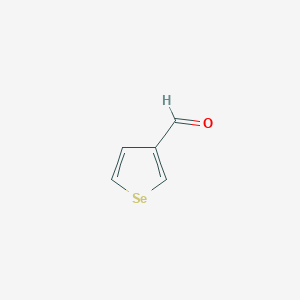
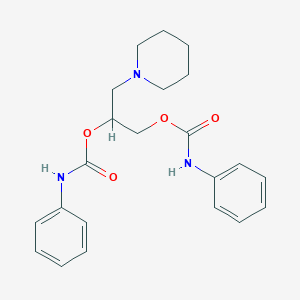

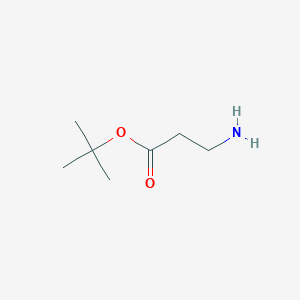
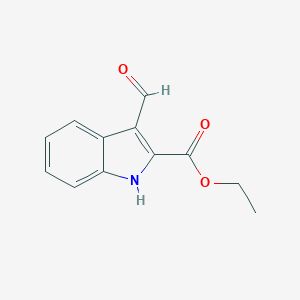
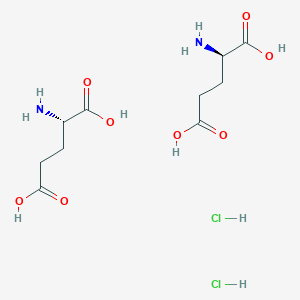

![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)
